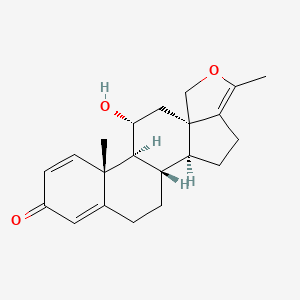
Pubadysone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubadysone is a natural product found in Holarrhena pubescens with data available.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1.1 Anti-Diabetic Properties
Pubadysone has been shown to exhibit significant anti-diabetic effects. Research indicates that it can improve glucose homeostasis and enhance insulin sensitivity. In studies involving animal models, this compound administration resulted in reduced blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for managing diabetes .
1.2 Anti-Inflammatory Effects
The compound demonstrates notable anti-inflammatory properties. Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various experimental models. This suggests its potential utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
1.3 Analgesic Activity
This compound has been evaluated for its analgesic effects. Experimental studies indicate that it can significantly reduce pain responses in animal models, making it a candidate for pain management therapies. Its effectiveness appears to be dose-dependent, with higher doses yielding greater analgesic effects .
Bioactivity and Mechanisms of Action
2.1 Mechanisms of Action
The bioactivity of this compound is attributed to its ability to modulate various biochemical pathways. It has been observed to interact with several molecular targets involved in glucose metabolism and inflammation regulation. For instance, this compound may enhance the activity of enzymes responsible for glucose uptake and metabolism while inhibiting pathways that lead to inflammation .
2.2 Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of this compound when combined with other bioactive compounds. Such combinations may enhance therapeutic outcomes, particularly in complex conditions like diabetes and chronic inflammatory diseases .
Innovative Applications in Biotechnology
3.1 Nanotechnology Integration
Recent advancements have integrated this compound into nanotechnology applications, particularly in drug delivery systems. The compound's properties allow it to be encapsulated within nanoparticles, enhancing its bioavailability and targeted delivery to specific tissues or cells . This approach is promising for improving the efficacy of treatments while minimizing side effects.
3.2 Functional Food Development
Given its health benefits, there is growing interest in incorporating this compound into functional foods aimed at promoting health and preventing diseases. Research is ongoing to explore optimal extraction methods and formulations that maximize its bioactive properties while ensuring consumer safety .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(1S,2S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-5,14,17-trien-16-one |
InChI |
InChI=1S/C21H26O3/c1-12-16-5-6-17-15-4-3-13-9-14(22)7-8-20(13,2)19(15)18(23)10-21(16,17)11-24-12/h7-9,15,17-19,23H,3-6,10-11H2,1-2H3/t15-,17-,18+,19+,20-,21-/m0/s1 |
Clave InChI |
XLAVTOFVUQJANS-JFIKLWAKSA-N |
SMILES isomérico |
CC1=C2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)CO1 |
SMILES canónico |
CC1=C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)CO1 |
Sinónimos |
11 alpha-hydroxy-18,20-oxido-3-oxo-pregna-1,4,17(20)-triene pubadysone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















